(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one

Chiral purity Enantiomeric excess Procurement specification

Chiral imidazolidinone catalysts are not interchangeable-stereochemical configuration directly dictates enantioselectivity. This (2R,5S)-configured MacMillan catalyst features a cis relationship between the 2-phenyl and 5-benzyl substituents, delivering a steric environment distinct from the common (2S,5S) trans series or 2-tert-butyl analogues. • Provides predictable stereochemical outcomes: directly delivers Diels-Alder endo-(R) enantiomers, eliminating the need for enantiomer resolution or D-phenylalanine-derived catalysts. • Enhanced enantioselectivity for bulky nucleophiles: useful ee values (70-90%) reported for challenging indole substrates. • Immobilization-ready: free amine handle enables facile polymer/silica support for continuous-flow asymmetric alkylation. Standard supply: ≥98% purity, ≥99% ee. Available in research to bulk quantities with global shipping.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
Cat. No. B11746472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCN1C(NC(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H18N2O/c1-19-16(14-10-6-3-7-11-14)18-15(17(19)20)12-13-8-4-2-5-9-13/h2-11,15-16,18H,12H2,1H3/t15-,16+/m0/s1
InChIKeySRAHHTPNHRABOU-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MacMillan Imidazolidinone Catalyst (2R,5S)


(2R,5S)-5-Benzyl-3-methyl-2-phenylimidazolidin-4-one (CAS 541527-66-6) is a chiral imidazolidinone belonging to the MacMillan organocatalyst family. It possesses two stereogenic centres (2R,5S) and is supplied as the free base or the hydrochloride salt. The compound is employed as a metal‑free catalyst for enantioselective transformations that proceed via iminium or enamine activation . Commercial material is typically offered with a purity of ≥95 % and an enantiomeric excess of 99 % .

Why (2R,5S) Imidazolidinone Cannot Be Replaced


Imidazolidinone organocatalysts are not interchangeable because their stereochemical configuration dictates the absolute sense and magnitude of enantioselectivity. The (2R,5S) diastereomer contains a cis relationship between the 2‑phenyl and 5‑benzyl substituents, whereas the more common (2S,5S) series places these groups trans. This geometric difference alters the steric environment of the iminium intermediate and can invert the facial selectivity of the catalytic process [1]. Furthermore, the 2‑phenyl substituent provides a distinct electronic and steric profile compared with the 2‑tert‑butyl analogues that dominate the MacMillan catalyst family. Consequently, substituting one imidazolidinone for another without experimental validation risks a complete loss of enantiocontrol.

Quantitative Evidence for (2R,5S) Imidazolidinone


Enantiomeric Excess vs (2S,5S) Diastereomer

Commercially available (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one hydrochloride is supplied at 98 % chemical purity and 99 % enantiomeric excess, whereas the (2S,5S) hydrochloride counterpart is typically listed at 98 % purity with a lower guaranteed ee of 98 % . The 1 % ee difference, while numerically small, becomes critical when the catalyst is employed in kinetic resolution or when the product ee must exceed 99 %.

Chiral purity Enantiomeric excess Procurement specification

Conformational Rigidity by X-Ray Crystallography

The single‑crystal X‑ray structure of the hydrochloride salt of (2R,5S)-5-benzyl-2,3-dimethyl-4-oxo-2-phenylimidazolidin‑1‑ium, a close analogue of the target compound, shows an envelope conformation with the flap N atom displaced 0.497 Å from the plane of the remaining four ring atoms [1]. This rigid conformation pre‑organises the iminium ion for face‑selective attack. In contrast, the (2S,5S)‑tert‑butyl analogue crystallises in a slightly different space group with a distinct hydrogen‑bonding network, which may alter the solution‑phase conformation and catalytic performance.

Crystal structure Conformational analysis Catalyst design

Diels-Alder Enantioselectivity vs (2S,5S) Catalyst

The MacMillan group demonstrated that imidazolidinones derived from L‑phenylalanine N‑methyl amide and acetophenone (yielding 2‑phenyl‑substituted catalysts) catalyse the Diels‑Alder reaction of cyclopentadiene with α,β‑unsaturated aldehydes. While the landmark publication focused on the (2S,5S)‑2‑tert‑butyl catalyst (endo:exo ≈ 1:1, 93 % ee for the endo isomer) [1], subsequent disclosure of the 2‑phenyl series indicated that the (2R,5S) diastereomer yields the opposite product enantiomer, with reported ee values typically in the 80–90 % range depending on the dienophile [2]. The target compound thus offers a complementary enantiofacial preference to the widely used (2S,5S) catalysts.

Diels-Alder Enantioselectivity Organocatalysis

Proven Applications for (2R,5S) Imidazolidinone


Asymmetric Diels-Alder to Access (R)-Enantiomer

When a synthetic sequence demands the Diels‑Alder endo‑(R) enantiomer, the (2R,5S) 2‑phenyl imidazolidinone catalyst directly delivers this stereochemical outcome, avoiding the need to synthesise the (2S,5S) catalyst from D‑phenylalanine or to perform a separate enantiomer resolution [1].

Friedel-Crafts Alkylation of Indoles

The 2‑phenyl substituent furnishes a steric environment distinct from the tert‑butyl series, which can improve enantioselectivity for bulky indole nucleophiles. Preliminary studies indicate that (2R,5S)‑configured 2‑phenyl catalysts give useful ee values (70–90 %) in this transformation [1].

Chiral Building Block for Supported Catalysts

The free amine handle of (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one allows straightforward immobilisation on polymer or silica supports. The resulting heterogeneous catalysts retain the (2R,5S) stereochemistry and have been applied in continuous‑flow asymmetric alkylation reactions [2].

Quote Request

Request a Quote for (2R,5S)-5-benzyl-3-methyl-2-phenylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.